molecular formula C12H13Cl2N3O3 B2980306 2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one CAS No. 929973-10-4

2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2980306
CAS No.: 929973-10-4
M. Wt: 318.15
InChI Key: IKPANAFNJMZRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one (molecular formula: C₁₂H₁₃Cl₂N₃O₃, molecular weight: 318.15 g/mol) is a piperazine derivative featuring a chloroacetyl group at the 1-position and a 4-chloro-2-nitrophenyl substituent at the 4-position of the piperazine ring .

Properties

IUPAC Name

2-chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O3/c13-8-12(18)16-5-3-15(4-6-16)10-2-1-9(14)7-11(10)17(19)20/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPANAFNJMZRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 4-chloro-2-nitroaniline with piperazine, followed by acylation with chloroacetyl chloride. The reaction conditions often include the use of a suitable solvent such as dichloromethane or acetonitrile, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperazine derivatives.

    Reduction: Formation of 2-chloro-1-[4-(4-chloro-2-aminophenyl)piperazin-1-yl]ethan-1-one.

    Oxidation: Formation of oxidized piperazine derivatives.

Scientific Research Applications

2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and bioactive molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industrial Applications: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The piperazine ring provides structural rigidity, facilitating its interaction with the active sites of enzymes or receptors.

Comparison with Similar Compounds

Piperazine derivatives with chloroacetyl groups are widely studied for their structural versatility and biological relevance. Below is a comparative analysis of 2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one and analogous compounds:

Structural Features and Substituent Effects
Compound Name Substituent at Piperazine 4-Position Molecular Formula Molecular Weight (g/mol) Key Structural Notes
Target Compound 4-Chloro-2-nitrophenyl C₁₂H₁₃Cl₂N₃O₃ 318.15 Nitro group enhances electron deficiency; two Cl atoms contribute to lipophilicity .
2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone 2,4-Difluorobenzyl C₁₃H₁₅ClF₂N₂O 296.72 Fluorine atoms increase electronegativity; benzyl group introduces aromaticity .
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Phenyl C₁₂H₁₄ClN₂O 237.70 Simple phenyl substituent; lower molecular weight and polarity .
2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one 4-Ethoxybenzenesulfonyl C₁₄H₁₉ClN₂O₄S 346.83 Sulfonyl group enhances solubility and hydrogen-bonding capacity .
2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one 3-Trifluoromethylphenyl C₁₃H₁₄ClF₃N₂O 306.72 CF₃ group introduces strong electron-withdrawing effects and metabolic stability .

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound increases electrophilicity compared to electron-donating groups like ethoxy (-OCH₂CH₃) in sulfonyl derivatives .
  • Conformational Flexibility : Piperazine rings in these compounds typically adopt chair conformations, with substituents in equatorial positions to minimize steric strain .
Physicochemical Properties
Property Target Compound 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
Melting Point Not reported 120–122°C (crystalline solid) 98–100°C
Solubility Likely low in water Soluble in DMSO, dichloromethane Soluble in polar aprotic solvents
Purity ≥95% ≥97% (by HPLC) ≥98% (crystallized)

Thermal Stability : Nitro groups in the target compound may reduce thermal stability compared to fluorine- or phenyl-substituted analogs .

Biological Activity

2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that has garnered attention in various fields of biological research, particularly for its potential pharmacological applications. This article aims to detail its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₄ClN₃O₃ and a molecular weight of 283.71 g/mol. Its structure features a chloro group and a nitrophenyl moiety attached to a piperazine ring, which contributes to its unique properties and biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Piperazine Ring : The piperazine moiety is synthesized through cyclization reactions involving appropriate precursors.
  • Chlorination and Nitration : The introduction of chloro and nitro groups is achieved through electrophilic substitution reactions.
  • Final Coupling : The compound is completed by coupling the piperazine derivative with the chloro and nitro-substituted benzene derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, demonstrating efficacy as a bacteriostat and fungistat in industrial applications such as cutting oils and water systems.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli0.5 µg/mL
S. aureus0.8 µg/mL
Candida albicans0.6 µg/mL

Anti-Tubercular Activity

In vitro assays have shown that compounds structurally similar to this compound exhibit significant anti-tubercular activity, with IC₅₀ values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis.

Table 2: Anti-Tubercular Activity Data

CompoundIC₅₀ (µM)
Compound A1.35
Compound B2.00
This compound2.18

The biological activity of this compound may be attributed to its ability to interact with various neurotransmitter systems, potentially influencing pathways related to neuroprotection and cognitive enhancement. Preliminary studies suggest that it may inhibit acetylcholinesterase (AChE) activity, thereby increasing acetylcholine levels in the synaptic cleft, which is crucial for cognitive function .

Neuroprotective Effects

In animal models, compounds with similar structures have been shown to exert neuroprotective effects by reducing oxidative stress and preventing neuronal apoptosis. For instance, studies indicated that derivatives of this compound demonstrated significant reductions in reactive oxygen species (ROS) formation, enhancing cell viability under stress conditions .

Pharmacokinetic Studies

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Studies have begun to explore its absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for determining dosage regimens in potential clinical applications.

Q & A

Q. What are the recommended synthetic methodologies for preparing 2-Chloro-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethan-1-one?

A common approach involves reacting a piperazine derivative with 2-chloroacetyl chloride under basic conditions. For example, anhydrous sodium acetate in dimethylformamide (DMF) facilitates the nucleophilic substitution reaction, yielding the target compound after refluxing and purification . Researchers should monitor reaction progress via HPLC or TLC to optimize yield and purity .

Q. What safety protocols are critical when handling this compound?

The compound poses health risks (e.g., toxicity via inhalation, skin contact) and environmental hazards. Strict adherence to PPE (gloves, goggles, lab coats), fume hood use, and proper waste disposal is mandatory. Storage should be in airtight containers at low temperatures (-20°C) to prevent degradation .

Q. Which spectroscopic and analytical techniques are suitable for structural characterization?

  • NMR : Confirms molecular structure and substituent positions (e.g., aromatic protons, piperazine backbone) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for identifying nitro and chloro substituent orientations .
  • LC-MS/HPLC : Validates purity (>95%) and detects synthetic by-products .

Advanced Research Questions

Q. How can crystallographic refinement using SHELX resolve structural ambiguities in derivatives of this compound?

SHELXL refines high-resolution crystallographic data to address challenges like disorder in the nitro group or piperazine ring conformation. For example, iterative refinement cycles and electron density maps can distinguish between alternative conformers, ensuring accurate bond length/angle measurements .

Q. What experimental strategies reconcile contradictions in reported bioactivity data across studies?

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
  • Molecular dynamics (MD) simulations : Investigate binding interactions with targets like CCR1 or kinase domains to explain divergent activity profiles .
  • Dose-response curves : Quantify EC50/IC50 values under identical conditions to validate potency claims .

Q. How can reaction conditions be optimized to reduce by-product formation during synthesis?

  • Controlled reagent addition : Slow addition of 2-chloroacetyl chloride minimizes side reactions (e.g., over-acylation) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while lower temperatures (0–5°C) suppress unwanted dimerization .
  • Catalytic additives : Triethylamine or molecular sieves improve reaction efficiency by scavenging HCl by-products .

Q. What computational approaches predict the compound’s physicochemical properties for drug discovery?

  • DFT calculations : Estimate electron density distribution, polarizability, and nitro group reactivity .
  • ADMET prediction tools : Evaluate solubility, metabolic stability, and toxicity using software like Schrödinger’s QikProp or SwissADME .

Data Contradiction and Validation

Q. How should researchers validate conflicting solubility or stability data?

  • Reproducibility studies : Conduct experiments under documented pH, temperature, and solvent conditions (e.g., PBS buffer vs. DMSO) .
  • Accelerated stability testing : Expose the compound to stress conditions (heat, light) and analyze degradation products via LC-MS .

Q. What methods confirm the compound’s selectivity for biological targets?

  • Off-target screening : Use kinase profiling panels or receptor-binding assays to identify cross-reactivity .
  • Cryo-EM or SPR : Resolve binding kinetics (e.g., kon/koff rates) to distinguish specific vs. nonspecific interactions .

Methodological Best Practices

  • Documentation : Maintain detailed logs of synthetic steps, characterization data, and assay conditions to enable cross-study comparisons.
  • Collaborative validation : Share samples with independent labs to verify key findings, reducing publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.